Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

Description

Molecular Identity and Chemical Classification

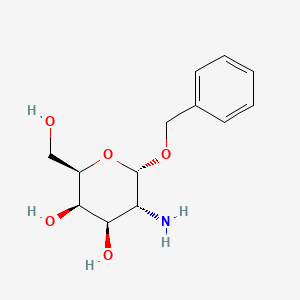

Benzyl 2-Amino-2-deoxy-α-D-galactopyranoside is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol. The compound carries the Chemical Abstracts Service registry number 738518-26-8, which serves as its unique chemical identifier in databases and regulatory documents. The molecular formula C₁₃H₁₉NO₅ indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, yielding a molecular weight of 269.29 daltons. This formula reflects the structural modification of D-galactose through amino group substitution at the 2-position and benzyl group attachment at the anomeric carbon.

The stereochemical designation α-D-galactopyranoside indicates that the compound adopts the alpha anomeric configuration at the C-1 position, with the benzyl substituent positioned in the axial orientation relative to the pyranose ring. The D-configuration refers to the absolute stereochemistry of the sugar backbone, following the Fischer projection convention where the highest numbered asymmetric carbon has the hydroxyl group on the right side. The systematic name incorporates the oxane ring nomenclature, which describes the six-membered ring containing one oxygen atom, with specific stereochemical descriptors (2R,3R,4R,5R,6S) defining the absolute configuration at each chiral center.

Structural Modifications and Functional Group Analysis

The structural framework of Benzyl 2-Amino-2-deoxy-α-D-galactopyranoside demonstrates several key modifications from the parent D-galactose molecule that significantly impact its chemical properties and biological activity. The replacement of the hydroxyl group at C-2 with an amino group creates a primary amine functionality that introduces both basicity and hydrogen bond donor capability to the molecule. This amino substitution fundamentally alters the electronic distribution within the pyranose ring, as the nitrogen lone pair can participate in resonance interactions and coordinate with metal centers or form ionic interactions under physiological conditions.

The benzyl protecting group at the anomeric position consists of a phenylmethyl substituent attached through an ether linkage to the C-1 carbon. This benzyl group serves multiple structural roles, including protection of the anomeric center during synthetic transformations and modification of the compound's lipophilicity and membrane permeability characteristics. The phenyl ring contributes to the overall three-dimensional structure through π-π stacking interactions and provides a rigid aromatic system that can influence molecular conformation through steric effects. The methylene bridge connecting the phenyl ring to the anomeric oxygen allows for conformational flexibility while maintaining the protective function of the benzyl moiety.

The hydroxyl groups at C-3, C-4, and C-6 positions retain their original stereochemical orientations from D-galactose, maintaining the characteristic galacto-configuration that distinguishes this amino sugar from gluco- or manno-configured analogs. These hydroxyl groups participate in extensive intramolecular and intermolecular hydrogen bonding networks that stabilize specific conformational states and influence crystal packing arrangements. The primary hydroxyl group at C-6 exhibits greater conformational freedom compared to secondary hydroxyl groups, allowing for multiple rotameric states that can be distinguished through nuclear magnetic resonance spectroscopy analysis.

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside typically involves the protection and modification of appropriate pyranose sugar derivatives. One common method includes the benzylation of 2-amino-2-deoxy-D-galactose, followed by acetylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution where the benzyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Inhibition of O-Glycosylation

Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside has been extensively studied for its role in inhibiting O-glycosylation, which affects various cellular processes:

- HIV Research : A study demonstrated that treatment with this compound significantly increased HIV infectivity and replication rates in vitro. Specifically, it enhanced the percentage of HIV-infected cells by 30-fold when used in conjunction with viral stocks grown in its presence . This suggests potential applications in understanding the mechanisms of viral infections and developing therapeutic strategies against HIV.

| Study Focus | Result | Significance |

|---|---|---|

| HIV infectivity | 30-fold increase in infected cells | Potential therapeutic target for HIV control |

| Viral particle production | 74-fold increase | Insights into viral replication dynamics |

Cancer Research

The compound has shown promise in cancer research by enhancing the efficacy of chemotherapeutic agents:

- Enhanced Cell Death : In Capan-1 and HPAF-II pancreatic cancer cell lines, this compound enhanced cell death induced by 5-fluorouracil . This indicates its potential as a co-treatment agent to improve the effectiveness of existing cancer therapies.

| Cancer Cell Line | Treatment | Effect |

|---|---|---|

| Capan-1 | 5-fluorouracil + BAGN | Increased cell death |

| HPAF-II | 5-fluorouracil + BAGN | Increased cell death |

Glycoprotein Targeting

This compound disrupts glycoprotein targeting in various cell lines:

- Disruption Mechanism : It inhibits the activity of sialyltransferases and affects mucin biosynthesis, which is vital for proper cellular function and signaling . This disruption can be leveraged to study glycoprotein-related diseases.

HIV Research Case Study

In a controlled laboratory setting, researchers treated PHA-blast target cells with this compound to assess its impact on HIV replication:

- The study found that cells treated with this compound exhibited altered expression of surface markers associated with T-cell activation and HIV co-receptor usage, indicating a complex interaction between glycosylation processes and viral dynamics .

Cancer Treatment Case Study

A separate investigation focused on pancreatic cancer cells revealed that combining this compound with standard chemotherapy led to improved outcomes:

Mechanism of Action

The primary mechanism of action of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside involves the inhibition of glycosyltransferase enzymes. This inhibition prevents the incorporation of glucosamine into O-glycans, thereby suppressing mucin biosynthesis and inhibiting the expression of MUC1 in certain cancer cell lines . The compound targets specific molecular pathways involved in glycosylation, making it a valuable tool for studying these processes.

Comparison with Similar Compounds

Structural Variations and Functional Roles

The following table summarizes key structural and functional differences between Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside and related compounds:

Key Differences and Implications

Substituent Groups: The presence of an acetamido group (vs. a free amino group) enhances stability and influences interactions with lectins and enzymes . Protecting Groups: Compounds like Benzyl 2-Acetamido-4,6-O-isopropylidene-D-galactopyranoside are critical for regioselective glycosylation reactions, as the isopropylidene group prevents undesired side reactions .

Glycosidic Linkages: The β-D-galactopyranosyl group at C3 (CAS 50692-66-5) or C4 (CAS 53167-38-7) alters steric and electronic properties, impacting binding to carbohydrate-recognizing proteins like galectins .

Biological Activity: The tosyl group in Benzyl 2-Acetamido-6-O-tosyl-alpha-D-glucopyranoside makes it a potent leaving group, facilitating its use in enzymatic assays for β-glucosidase activity . Disaccharide derivatives (e.g., CAS 50692-66-5) are preferred for studying multivalent glycan interactions in cancer and immune response research .

Synthetic Utility :

- Compounds with benzylidene or isopropylidene groups (e.g., CAS 1373368-54-7) are intermediates in synthesizing complex glycans, enabling controlled deprotection strategies .

Biological Activity

Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside (BAGN) is a compound that has garnered attention in the field of biological research, particularly for its role in modulating glycosylation processes and its potential therapeutic applications. This article delves into the biological activity of BAGN, focusing on its effects on HIV replication, its mechanism of action, and relevant case studies.

BAGN acts primarily as an inhibitor of O-glycosylation, which is a post-translational modification critical for the function of many proteins. It mimics GalNAc-α-1-O-serine/threonine, serving as a competitive inhibitor for β1,3-galactosyltransferase involved in O-glycan chain extension. This inhibition affects mucin synthesis and alters the glycosylation patterns on cell surfaces, which can significantly impact cellular interactions and viral infectivity .

Effects on HIV Replication

Recent studies have highlighted the role of BAGN in enhancing HIV replication and viral outgrowth in vitro. Key findings from research indicate that:

- Increased HIV Infection Rates : Treatment with BAGN resulted in a 7.6-fold increase in the percentage of HIV-infected cells compared to untreated controls (p = 0.0115) and a 7.1-fold increase in viral particles in culture supernatants (p = 0.0029) .

- Enhanced Viral Production : When cells were infected with virus grown in the presence of BAGN, there was a dramatic increase in infection rates (30-fold), intracellular p24 levels (1.5-fold), and secreted viral particles (74-fold) compared to controls (p < 0.0001) .

- Altered Cell Surface Markers : BAGN-treated cells exhibited decreased expression of CD25 and CCR5 but increased HLA-DR surface expression, correlating positively with the number of infected cells .

Case Studies

A series of experiments conducted using PHA-blast target cells from HIV-negative donors demonstrated the consistent effects of BAGN on HIV replication:

| Study Parameter | Control (No BAGN) | BAGN Treatment | Statistical Significance |

|---|---|---|---|

| Percentage of HIV-Infected Cells | Baseline | 7.6-fold increase | p = 0.0115 |

| Viral Particles in Supernatants | Baseline | 7.1-fold increase | p = 0.0029 |

| Intracellular p24 Levels | Baseline | 1.5-fold increase | p = 0.0433 |

| Secreted Viral Particles | Baseline | 74-fold increase | p < 0.0001 |

These results underscore the potential of BAGN as a tool for studying viral dynamics and host-pathogen interactions.

Implications for Therapeutic Strategies

The ability of BAGN to enhance viral outgrowth suggests it may be beneficial in research contexts aimed at understanding latent HIV reservoirs and developing strategies for viral eradication. By improving viral production in latency models, BAGN could facilitate studies on latency-reversing agents and their efficacy .

Q & A

Q. What are the common synthetic routes for Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside, and how do protecting groups influence yield and regioselectivity?

The synthesis typically involves glycosylation reactions using benzyl or acetyl groups to protect hydroxyl and amino functionalities. For example, benzyl chloride is used to introduce benzyl groups under basic conditions, while acetyl protection is achieved via acetic anhydride . Key steps include:

- Selective deprotection : Sequential removal of benzyl groups using hydrogenolysis (Pd/C) or acidic hydrolysis to expose specific hydroxyl groups for further functionalization .

- Regioselectivity : Use of 4,6-O-benzylidene protecting groups directs glycosylation to the 3-position, as seen in the synthesis of Lewis antigen analogs . Yield optimization requires precise control of reaction temperature, solvent (e.g., acetonitrile or dichloromethane), and catalyst (e.g., SnCl₄ for β-linkage formation) .

Q. How is the structural integrity of this compound validated in carbohydrate research?

Structural characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm anomeric configuration (α/β) and glycosidic linkages. For example, a doublet at δ 5.2–5.4 ppm (J = 3–4 Hz) indicates an α-anomeric proton .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 473.47 for C₂₁H₃₁NO₁₁) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for benzylidene-protected derivatives .

Q. What are the primary applications of this compound in glycobiology?

It serves as:

- Glycosyltransferase Substrate : Used to study enzymes like β-1,3-galactosyltransferases in Lewis antigen biosynthesis .

- Ligand for Lectin Binding : Mimics natural glycans in assays probing carbohydrate-protein interactions (e.g., selectin-mediated cell adhesion) .

- Oligosaccharide Intermediate : Facilitates synthesis of tumor-associated antigens (e.g., sialyl-Lewis X) via stepwise glycosylation .

Advanced Research Questions

Q. How can regioselectivity challenges in branched oligosaccharide synthesis be addressed using this compound?

Branched structures require orthogonal protecting group strategies:

- Temporary vs. Permanent Protections : Use 4,6-O-benzylidene for temporary protection during galactosylation, followed by selective removal for further functionalization .

- Enzymatic Methods : Immobilized β-galactosidases or glycosyltransferases enhance regioselectivity in multi-step syntheses (e.g., β-1→3 vs. β-1→4 linkages) .

- Click Chemistry : Azide-alkyne cycloaddition (e.g., with benzyl 2-azido derivatives) enables modular assembly of complex glycans .

Q. What experimental approaches resolve contradictions in NMR data for stereoisomeric mixtures?

Contradictions arise from overlapping signals or dynamic equilibria. Solutions include:

- Variable Temperature (VT) NMR : Identifies conformational exchange by observing signal splitting at low temperatures .

- COSY/TOCSY : Correlates coupling constants (e.g., J₃,4 and J₄,5) to distinguish α/β anomers .

- Isotopic Labeling : ¹³C-labeled analogs simplify spectral interpretation in crowded regions .

Q. How does the compound’s conformational flexibility impact its interaction with enzymes like sialyltransferases?

Molecular dynamics (MD) simulations reveal that the benzyl group stabilizes the α-anomeric conformation, favoring enzyme binding. Key findings:

- Active Site Compatibility : The 2-amino group mimics natural substrates (e.g., UDP-GalNAc), enabling competitive inhibition studies .

- Free Energy Landscapes : Steered MD simulations quantify force-dependent dissociation of enzyme-ligand complexes, informing inhibitor design .

Methodological Case Studies

Case Study: Optimizing Glycosylation Efficiency in Lewis X Antigen Synthesis

- Problem : Low yield (≤40%) in β-1→4 galactosylation due to steric hindrance.

- Solution : Use 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donors to enhance reactivity. Post-glycosylation deprotection with NaOMe/MeOH achieves >80% yield .

- Validation : MALDI-TOF MS confirms target mass (m/z 881.02 for C₅₄H₅₆O₁₁) .

Case Study: Resolving Ambiguities in Enzymatic Assays Using Modified Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.